N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

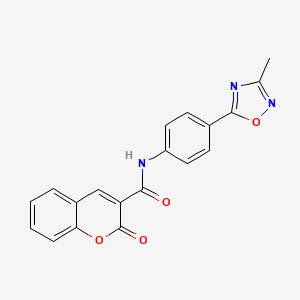

N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin core (2-oxo-2H-chromene), a carboxamide linker, and a 3-methyl-1,2,4-oxadiazole-substituted phenyl group. This scaffold is designed to leverage the pharmacological properties of coumarins (e.g., anti-inflammatory, antimicrobial) and the metabolic stability imparted by the 1,2,4-oxadiazole moiety .

Properties

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c1-11-20-18(26-22-11)12-6-8-14(9-7-12)21-17(23)15-10-13-4-2-3-5-16(13)25-19(15)24/h2-10H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPQTPYPZAHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Mode of Action

1,2,4-oxadiazole derivatives have been found to exhibit various bioactivities, including antibacterial, antifungal, and nematocidal activities.

Biological Activity

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is characterized by the following molecular attributes:

- Molecular Formula : C18H15N3O3

- Molecular Weight : 321.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit specific enzymes related to cancer proliferation.

- Antioxidant Properties : The chromene structure contributes to antioxidant activity, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound has potent anticancer effects against various cell lines. A notable study reported:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong cytotoxicity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Model Used : LPS-induced inflammation in macrophages.

- Findings : It significantly reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in a dose-dependent manner.

Case Study 1: Anticancer Efficacy

A recent publication investigated the effects of the compound on MCF7 cells. The study found that treatment with the compound resulted in:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data suggests a clear dose-response relationship indicating potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses:

| Treatment Group | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 250 |

| Compound (10 µM) | 150 |

| Compound (25 µM) | 100 |

The results indicated that higher concentrations of the compound effectively suppressed TNF-alpha production, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Research Findings and Implications

- Oxadiazole Advantage : The 3-methyl-1,2,4-oxadiazole group in the target compound likely enhances metabolic stability compared to triazoles or oxazoles, as shown in antimicrobial studies () .

- Carboxamide vs. Hydrazide : The carboxamide linker may improve hydrolytic stability over hydrazides, critical for oral bioavailability .

- Coumarin Core : The 2-oxo-2H-chromene moiety provides a planar structure for π-π interactions with biological targets, similar to coumarin-based MMP inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.